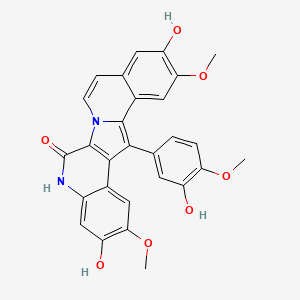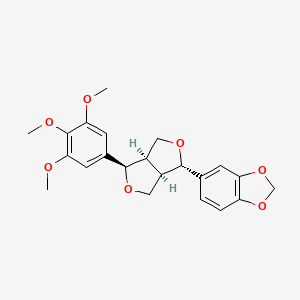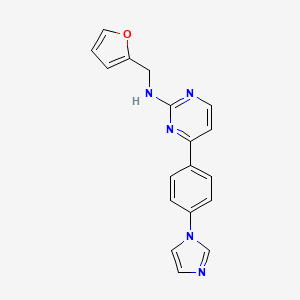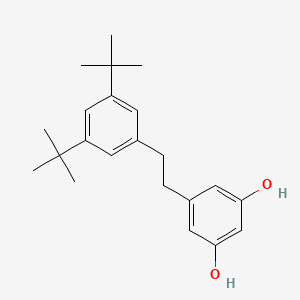
Multi-target kinase inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Multi-target kinase inhibitor 2 is a compound designed to inhibit multiple kinase enzymes simultaneously. Kinases are enzymes that play crucial roles in various cellular processes, including cell growth, proliferation, and survival. By targeting multiple kinases, this compound aims to provide a more effective treatment for diseases such as cancer, where multiple signaling pathways are often dysregulated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of multi-target kinase inhibitor 2 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Multi-target kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Multi-target kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase enzyme activity and inhibition mechanisms.
Biology: Employed in cell culture experiments to investigate the effects of kinase inhibition on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Investigated as a potential therapeutic agent for treating various cancers and other diseases characterized by dysregulated kinase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting multiple kinases simultaneously .
Wirkmechanismus
The mechanism of action of multi-target kinase inhibitor 2 involves the inhibition of multiple kinase enzymes. By binding to the active sites of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth, proliferation, and survival. This multi-target approach aims to overcome the limitations of single-target therapies, such as drug resistance and limited efficacy .
Vergleich Mit ähnlichen Verbindungen
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used to treat liver, kidney, and thyroid cancers.
Sunitinib: A multi-kinase inhibitor used to treat kidney cancer and gastrointestinal stromal tumors
Uniqueness: Multi-target kinase inhibitor 2 is unique in its ability to simultaneously inhibit multiple kinases, providing a broader spectrum of activity compared to single-target inhibitors. This multi-target approach can potentially reduce the risk of drug resistance and improve therapeutic outcomes by targeting multiple pathways involved in disease progression .
Eigenschaften
Molekularformel |
C20H14Cl2N6O |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C20H14Cl2N6O/c21-16-6-1-12(9-17(16)22)10-26-28-20(29)13-2-4-14(5-3-13)27-19-15-7-8-23-18(15)24-11-25-19/h1-11H,(H,28,29)(H2,23,24,25,27)/b26-10+ |
InChI-Schlüssel |
YSOXMRLKWYBVKP-NSKAYECMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)


